(S)-(-)-Dropropizine-d4

Chiral Chromatography LC-MS/MS Pharmacokinetics

In chiral LC-MS/MS bioanalysis, racemic or non-deuterated internal standards fail to correct for matrix effects and ion suppression, leading to inaccurate levodropropizine quantification. (S)-(-)-Dropropizine-d4 is the enantiopure, deuterium-labeled internal standard that co-elutes with the analyte, providing real-time compensation for extraction variability and ionization efficiency. • Enables accurate chiral quantification of levodropropizine in plasma/tissue • Deuterium at non-exchangeable piperazine positions ensures assay stability • Supports ANDA bioequivalence studies and enantiomeric purity testing per pharmacopeial specifications

Molecular Formula C₁₃H₁₆D₄N₂O₂
Molecular Weight 240.33
Cat. No. B1158847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-Dropropizine-d4
Synonyms(2S)-3-(4-Phenyl-1-piperazinyl)-1,2-propanediol-d4;  (-)-Dropropizine-d4;  Danka-d4;  Levotuss-d4;  Rapitux-d4;  LVDP-d4;  Levodropropizine-d4;  l-Dropropizine-d4; 
Molecular FormulaC₁₃H₁₆D₄N₂O₂
Molecular Weight240.33
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-Dropropizine-d4: Deuterated Chiral Internal Standard


(S)-(-)-Dropropizine-d4 is a stable isotope-labeled internal standard, specifically a deuterium-labeled form of the active S-enantiomer of dropropizine . This compound features four deuterium atoms substituted at specific non-exchangeable positions on the phenylpiperazine ring, making it ideal for use as a chiral internal standard in LC-MS/MS assays. Its primary function is to enable accurate quantitation of levodropropizine in complex biological matrices by correcting for matrix effects, ion suppression, and variability in sample preparation and analysis . Unlike the racemic mixture, which contains both active and less active enantiomers, the (S)-(-)-Dropropizine-d4 is enantiopure, allowing for precise tracking of the active pharmaceutical ingredient without interference from its chiral counterpart [1].

Chiral quantitation Enantiopure deuterated IS for levodropropizine quantitation in chiral LC-MS/MS
Matrix-effect correction Compensates ion suppression and extraction variability in research matrices
Stable label Four deuterium atoms on non-exchangeable piperazine positions; label stability under assay conditions

Why Generic Substitution Fails in Chiral Analysis


In quantitative bioanalysis, the use of a stable isotope-labeled internal standard is critical to ensure data integrity. While structural analogs or racemic deuterated compounds may seem like viable alternatives, they fail to provide the necessary specificity for chiral quantification. The deuterium label in (S)-(-)-Dropropizine-d4 is positioned on non-exchangeable sites, ensuring it remains stable under assay conditions and does not undergo hydrogen-deuterium exchange that could skew results . Importantly, using a racemic internal standard would obscure the individual pharmacokinetic profiles of levodropropizine and dextrodropropizine, which have been shown to exhibit distinct pharmacological and safety profiles [1]. The following evidence demonstrates precisely why this specific, enantiopure, and isotopically labeled compound is indispensable for accurate chiral analysis.

Racemic internal standard
Cannot resolve S- and R-enantiomers; may obscure individual PK profiles and prevent accurate enantioselective matrix-effect correction.
Deuterium on exchangeable sites
May undergo back-exchange during sample preparation or analysis, shifting analyte-to-IS ratios and reducing precision.
Structural analog IS
Different chromatographic retention and ionization behavior; may not fully compensate sample-to-sample variability in recovery or matrix effects.

Quantitative Differentiation from Analogs


Enantiopure vs. Racemic Internal Standards

(S)-(-)-Dropropizine-d4 provides an enantiopure internal standard, which is critical for accurately quantifying levodropropizine (LDP) in the presence of its enantiomer, dextrodropropizine (DDP). Using a racemic internal standard, such as (±)-Dropropizine-d4, would fail to correct for potential enantioselective matrix effects or extraction efficiencies, leading to inaccurate quantification of LDP in biological samples [1]. An analytical method using a Chiralpak IG-3 column achieved baseline separation (Rs = 4.45) between LDP and DDP, demonstrating the feasibility and necessity of chiral resolution for accurate analysis [2].

Chiral resolution
Class-level
Baseline separation Rs = 4.45 with Chiralpak IG-3; racemic IS would not resolve LDP and DDP
Enantiopure IS required for accurate correction of enantioselective matrix effects
Racemic IS may lead to co-elution and quantitative bias
Chiral Chromatography LC-MS/MS Pharmacokinetics

Deuterium Label Stability

The deuterium label in (S)-(-)-Dropropizine-d4 is positioned on non-exchangeable sites, ensuring it remains stable under typical assay conditions. This contrasts with internal standards where deuterium atoms are placed on exchangeable sites (e.g., hydroxyl or amine protons), which can undergo back-exchange to hydrogen during sample preparation or analysis, leading to inaccurate analyte-to-IS peak area ratios and compromised data . The stable positioning of the label eliminates a significant source of analytical error, providing more reliable and reproducible quantitative results .

Label stability
Data to verify
Four deuterium atoms on non-exchangeable piperazine positions; no H/D back-exchange expected under standard bioanalytical conditions
Avoids ratio drift caused by exchangeable-label loss
Label placement matters; verify under actual assay conditions
Stable Isotope Labeling LC-MS/MS Bioanalysis

CNS Safety Profile: S-Enantiomer vs. Racemate

The S-enantiomer (levodropropizine) demonstrates a significantly improved safety profile compared to the racemic mixture (dropropizine) and the R-enantiomer. In a double-blind clinical trial, administration of 120 mg of racemic dropropizine was associated with consistent subjective CNS impairment and reduced performance in psychomotor tests for up to 3 hours, whereas a 60 mg dose of levodropropizine showed effects superimposable to placebo [1]. This difference in CNS tolerability underscores the value of selective analytical methods targeting the active enantiomer. In pediatric patients, somnolence was reported in 10.3% of those receiving racemic dropropizine compared to 5.3% with levodropropizine, a clinically relevant difference [2].

Tolerability endpoint
Reported
Somnolence: 5.3% (levodropropizine) vs 10.3% (racemic dropropizine) in pediatric trial (n=258)
Reported tolerability endpoint context; supports enantiomer-specific analysis
Trial-derived; endpoint interpretation may require review
Antitussive Enantioselectivity CNS Safety

Stereoselective Pharmacokinetics

The pharmacokinetic profile of levodropropizine (LDP) differs depending on whether it is administered alone or as part of the racemic mixture. A study in rats demonstrated that the presence of dextrodropropizine (DDP) in the racemate increased the plasma and tissue exposure of LDP following oral administration [1]. Specifically, in lung and kidney tissues, exposure after oral dosing was higher for LDP administered alone compared to LDP derived from the racemate [1]. This indicates a drug-drug interaction between the enantiomers, which can only be accurately characterized using a chiral analytical method with an appropriate internal standard.

Tissue exposure
Context-dependent
Lung exposure after oral dosing: higher when LDP administered alone vs derived from racemate (rat study)
Enantiomer co-presence modulates LDP exposure; chiral analysis needed
Qualitative difference reported; quantitative data in source
Pharmacokinetics Stereoselectivity Tissue Distribution

Validated LC-MS/MS Method Performance

An enantioselective LC-ESI-MS/MS method was developed and validated for the direct quantitation of levodropropizine (LDP) and dextrodropropizine (DDP) in rat plasma [1]. The method achieved a linearity range of 3.23–2022 ng/mL for each enantiomer, with intra-day precision ranging from 3.38–13.6% for LDP and 4.19–11.8% for DDP. This level of sensitivity and reproducibility is essential for pharmacokinetic studies and would be directly supported by the use of an enantiopure, deuterated internal standard like (S)-(-)-Dropropizine-d4 to ensure robust data quality.

Method validation
Method context
Linearity 3.23–2022 ng/mL; intra-day precision 3.38–13.6% (LDP) in rat plasma LC-ESI-MS/MS
Validated chiral method performance, suitable for supported IS use
Method performance data; IS not tested directly
Method Validation LC-ESI-MS/MS Bioanalysis

Optimal Application Scenarios


Chiral Pharmacokinetic and Bioavailability Studies

In preclinical and clinical studies investigating the disposition of levodropropizine, (S)-(-)-Dropropizine-d4 is essential as a chiral internal standard. It corrects for variability in sample extraction, LC-MS injection, and ionization efficiency, ensuring accurate quantification of the active S-enantiomer in plasma and tissue samples [1]. This is particularly critical given the evidence that the R-enantiomer (dextrodropropizine) can alter the exposure of levodropropizine when co-administered, a nuance only detectable with chiral analysis [2].

Bioequivalence Studies for Generic Formulations

For generic drug manufacturers seeking to demonstrate bioequivalence to a reference levodropropizine product, regulatory agencies require robust bioanalytical methods. Using (S)-(-)-Dropropizine-d4 as an internal standard ensures that the comparative pharmacokinetic data for the active enantiomer is accurate and defensible, minimizing the risk of erroneous conclusions due to analytical variability [1].

Chiral Purity Analysis in Manufacturing

During the manufacturing of levodropropizine active pharmaceutical ingredient (API) and finished dosage forms, it is critical to monitor and control the level of the unwanted R-enantiomer (dextrodropropizine). (S)-(-)-Dropropizine-d4 can serve as an internal standard in a validated chiral HPLC or LC-MS method for the quantification of enantiomeric purity, ensuring batch-to-batch consistency and compliance with pharmacopeial specifications [2].

New Chiral Bioanalytical Method Development

Analytical laboratories developing new, more sensitive, or faster methods for the quantification of dropropizine enantiomers require a reliable internal standard. (S)-(-)-Dropropizine-d4 is the ideal choice for method development and validation (AMV) studies, allowing analysts to assess and demonstrate method accuracy, precision, and robustness in complex matrices, as highlighted in recent method development research [3].

Application
Selection Property
Validation Focus
Chiral PK profiling in preclinical models
Enantiopure deuterated internal standard
Enantioselective LC-MS/MS quantitation and matrix-effect correction
Comparative formulation studies
Chiral IS for accurate active-enantiomer quantitation
Method accuracy across formulation matrices
Enantiomeric purity assessment in API research
Deuterated chiral standard for chromatographic purity methods
Enantiomeric excess determination and batch consistency
Chiral bioanalytical method development
Stable-isotope chiral IS for AMV
Method precision, robustness, and matrix effect evaluation

Technical Documentation Hub

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